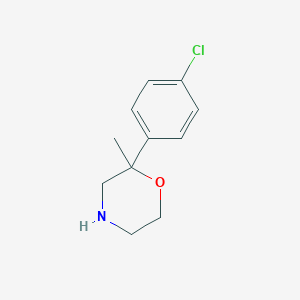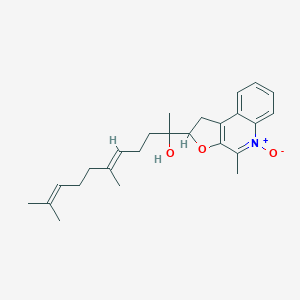
Aurachin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurachin A is a natural product that has been recently discovered and has shown promising results in scientific research. It is a secondary metabolite produced by Streptomyces species, and it belongs to the class of polyketide macrolides. This compound has attracted the attention of researchers due to its potential application in various fields, including medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biochemical Properties
Aurachin A is one of the main members of the aurachin family of secondary metabolites, produced by the myxobacterium Stigmatella aurantiaca. These compounds are isoprenoid quinoline alkaloids classified into types based on the position of the farnesyl residue. The biosynthesis of aurachins, including aurachin A, involves several genes coding for tailoring enzymes (Pistorius, Li, Sandmann, & Müller, 2011). Additionally, the membrane-bound farnesyltransferase AuaA from Stigmatella aurantiaca catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in aurachin biosynthesis (Stec, Pistorius, Müller, & Li, 2011).
Antibacterial and Antifungal Activities
Aurachins, including aurachin A, are known for their inhibitory effects on Gram-positive bacteria and some yeasts and molds. They operate by blocking NADH oxidation in beef heart submitochondrial particles (Kunze, Höfle, & Reichenbach, 1987).
Inhibition of Electron Transport Chain
Aurachin A acts as a potent inhibitor in the electron transport chain. It disrupts the function of menaquinone biosynthesis and the bacterial electron transport, showing promise in the development of antimicrobial agents, especially against nonreplicating Mycobacterium tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).
Mitochondrial Respiration Inhibition
Aurachins, including aurachin A, have been shown to inhibit mitochondrial respiration. They function as inhibitors of various cytochrome complexes, highlighting their potential in antiparasitic and cytotoxic applications (Li, Herrmann, Zang, Grellier, Prado, Müller, & Nay, 2013).
Inhibitory Action on Photosynthetic Electron Flow
Aurachin A demonstrates inhibitory effects on photosynthetic electron flow through Photosystem II and the Cytochrome b6/f-Complex. Its mechanism of action resembles that of other Photosystem II herbicides, suggesting a potential role in agricultural applications (Oettmeier, Dostatni, Majewski, Höfle, Fecker, Kunze, & Reichenbach, 1990).
Novel Biosynthetic Transformations
The biosynthesis of aurachin derivatives includes unique chemical reactions, such as a pinacol rearrangement, which is unprecedented in secondary metabolite biosynthesis. This highlights the intricate natural synthesis mechanisms of aurachin A (Katsuyama, Harmrolfs, Pistorius, Li, & Müller, 2012).
Eigenschaften
CAS-Nummer |
108354-15-0 |
|---|---|
Produktname |
Aurachin A |
Molekularformel |
C25H33NO3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol |
InChI |
InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+ |
InChI-Schlüssel |
ZEUIHPOXFICJIT-LDADJPATSA-N |
Isomerische SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |
SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
Synonyme |
aurachin A aurachin-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
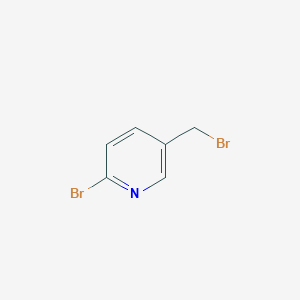
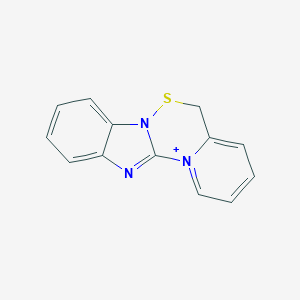

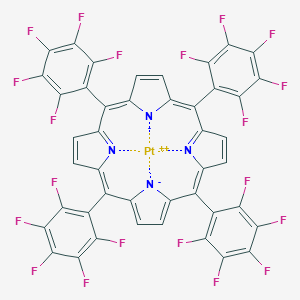
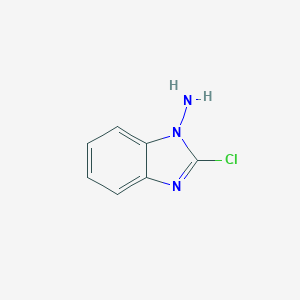

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

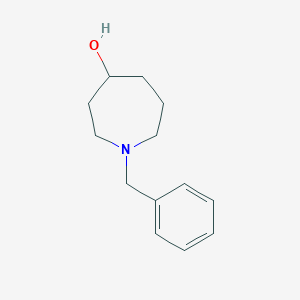
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

